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molecular formula C10H12O3S B8280786 (5-Butyl-thiophen-2-yl)-oxo-acetic acid

(5-Butyl-thiophen-2-yl)-oxo-acetic acid

Cat. No. B8280786
M. Wt: 212.27 g/mol
InChI Key: ACRWSKYWBTUFGK-UHFFFAOYSA-N
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Patent
US07705030B2

Procedure details

To solution containing (5-butyl-thiophen-2-yl)-oxo-acetic acid ethyl ester (Step a, 1 g, 4.2 mmol) dissolved in ethanol 10 mL) was added K2CO3 2N (10 mL). The reaction was stirred at room temperature 6 h. The ethanol was removed under reduce pressure and the residue taken in water (50 mL) then washed with ether. The aqueous was separated and made acidic with concentrated HCl then extracted with CHCl3 (2×). The organic layers were separated and combined and dried over MgSO4, then filtered and stripped. A white solid (0.6 g, 67% yield) was recovered. MS m/e 211 (M)−; 1HNMR (DMSO-d6 300 MHz) δ 0.9 (t, 3H), 1.3 (m, 2H), 1.6 (m, 2H), 2.8 (t, 2H), 4.3 (b, 1H), 7.1 (s, 1H), 7.9 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
67%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[C:5]([C:7]1[S:8][C:9]([CH2:12][CH2:13][CH2:14][CH3:15])=[CH:10][CH:11]=1)=[O:6])C.C([O-])([O-])=O.[K+].[K+]>C(O)C>[CH2:12]([C:9]1[S:8][C:7]([C:5](=[O:6])[C:4]([OH:16])=[O:3])=[CH:11][CH:10]=1)[CH2:13][CH2:14][CH3:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=O)C=1SC(=CC1)CCCC)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was removed
WASH
Type
WASH
Details
then washed with ether
CUSTOM
Type
CUSTOM
Details
The aqueous was separated
EXTRACTION
Type
EXTRACTION
Details
then extracted with CHCl3 (2×)
CUSTOM
Type
CUSTOM
Details
The organic layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(CCC)C1=CC=C(S1)C(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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